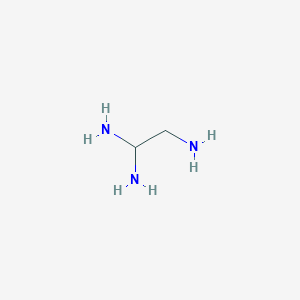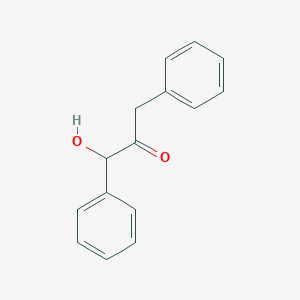
1-Hydroxy-1,3-diphenylpropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydroxy-1,3-diphenylpropan-2-one, also known as benzoin, is an organic compound with the molecular formula C15H14O2. It is a white crystalline solid that is soluble in organic solvents. Benzoin is a key intermediate in organic synthesis and is used in the preparation of various pharmaceuticals and fine chemicals.
準備方法
Synthetic Routes and Reaction Conditions: 1-Hydroxy-1,3-diphenylpropan-2-one can be synthesized through the benzoin condensation reaction. This reaction involves the condensation of benzaldehyde in the presence of a cyanide catalyst, typically potassium cyanide (KCN) or sodium cyanide (NaCN). The reaction proceeds as follows: [ 2 \text{C}_6\text{H}_5\text{CHO} \xrightarrow{\text{KCN}} \text{C}_6\text{H}_5\text{CH(OH)COC}_6\text{H}_5 ]
Industrial Production Methods: In industrial settings, the benzoin condensation is carried out in large reactors with controlled temperature and pressure conditions. The reaction mixture is then purified through recrystallization or distillation to obtain high-purity benzoin.
化学反応の分析
Types of Reactions: 1-Hydroxy-1,3-diphenylpropan-2-one undergoes various chemical reactions, including:
Oxidation: Benzoin can be oxidized to benzil (1,2-diphenylethane-1,2-dione) using oxidizing agents such as nitric acid (HNO3) or potassium permanganate (KMnO4).
Reduction: Benzoin can be reduced to hydrobenzoin (1,2-diphenyl-1,2-ethanediol) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Benzoin can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Benzil.
Reduction: Hydrobenzoin.
Substitution: Various substituted benzoin derivatives.
科学的研究の応用
1-Hydroxy-1,3-diphenylpropan-2-one has numerous applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including heterocycles and polymers.
Biology: Benzoin derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Benzoin is used in the synthesis of pharmaceuticals, such as anticonvulsants and sedatives.
Industry: It is used in the production of fragrances, flavors, and dyes.
作用機序
The mechanism of action of 1-Hydroxy-1,3-diphenylpropan-2-one involves its ability to undergo various chemical transformations. The hydroxyl group and the adjacent carbonyl group play a crucial role in its reactivity. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular enzymes and receptors.
類似化合物との比較
Benzil (1,2-diphenylethane-1,2-dione): An oxidized form of benzoin, used in organic synthesis.
Hydrobenzoin (1,2-diphenyl-1,2-ethanediol): A reduced form of benzoin, used as a chiral building block in asymmetric synthesis.
Benzaldehyde (C6H5CHO): A precursor to benzoin, used in the synthesis of various aromatic compounds.
Uniqueness: 1-Hydroxy-1,3-diphenylpropan-2-one is unique due to its dual functional groups (hydroxyl and carbonyl) that allow it to participate in a wide range of chemical reactions. Its versatility makes it a valuable intermediate in organic synthesis and industrial applications.
特性
CAS番号 |
41049-36-9 |
|---|---|
分子式 |
C15H14O2 |
分子量 |
226.27 g/mol |
IUPAC名 |
1-hydroxy-1,3-diphenylpropan-2-one |
InChI |
InChI=1S/C15H14O2/c16-14(11-12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13/h1-10,15,17H,11H2 |
InChIキー |
SSCJKWMZFNHATQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(=O)C(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


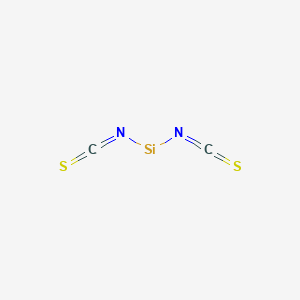
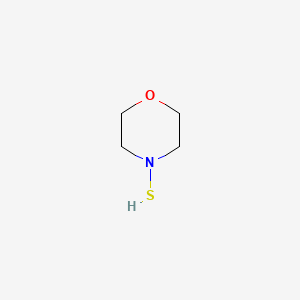
![Propanedioic acid, [[(6-methylpyrazinyl)amino]methylene]-, diethyl ester](/img/structure/B14650661.png)
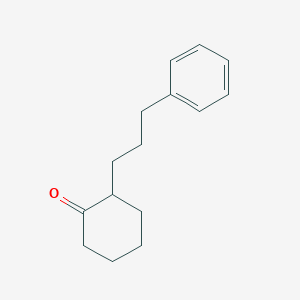
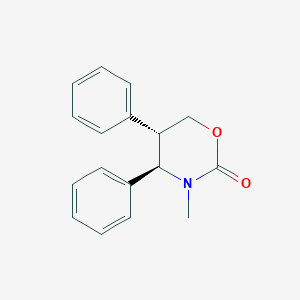
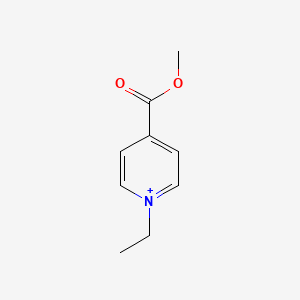


![4-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14650705.png)
![3,3-Dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14650706.png)
![4-[(E)-(4-Chlorophenyl)diazenyl]-N,N-dimethylnaphthalen-1-amine](/img/structure/B14650709.png)
![Bis[4-(chlorocarbonyl)phenyl] benzene-1,2-dicarboxylate](/img/structure/B14650712.png)
![beta-Alanine, N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-ethyl-, 2-methoxyethyl ester](/img/structure/B14650717.png)
